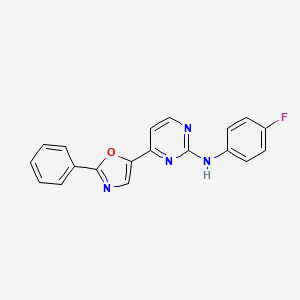

2-Pyrimidinamine, N-(4-fluorophenyl)-4-(2-phenyl-5-oxazolyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Pirimidinamina, N-(4-fluorofenil)-4-(2-fenil-5-oxazolil)- es un complejo compuesto orgánico que pertenece a la clase de aminas aromáticas heterocíclicas. Este compuesto presenta un anillo de pirimidina, un grupo fluorofenilo y un anillo de oxazol, lo que lo convierte en una molécula de interés en varios campos de la investigación científica.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 2-Pirimidinamina, N-(4-fluorofenil)-4-(2-fenil-5-oxazolil)- típicamente involucra reacciones orgánicas de múltiples pasos. Un método común incluye:

Formación del anillo de pirimidina: Comenzando con un precursor adecuado, como una anilina sustituida, el anillo de pirimidina se puede formar a través de reacciones de ciclación.

Introducción del grupo fluorofenilo: El grupo fluorofenilo se puede introducir mediante reacciones de sustitución aromática nucleofílica.

Formación del anillo de oxazol: El anillo de oxazol se puede sintetizar mediante reacciones de ciclación que involucran precursores apropiados como aminoácidos o aldehídos.

Métodos de producción industrial

La producción industrial de este compuesto puede involucrar condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto incluye el uso de catalizadores, temperaturas controladas y solventes específicos para facilitar las reacciones.

Análisis De Reacciones Químicas

Tipos de reacciones

Oxidación: El compuesto puede sufrir reacciones de oxidación, a menudo utilizando reactivos como peróxido de hidrógeno o permanganato de potasio.

Reducción: Las reacciones de reducción se pueden realizar utilizando reactivos como hidruro de litio y aluminio o borohidruro de sodio.

Sustitución: El compuesto puede participar en reacciones de sustitución, particularmente sustitución aromática nucleofílica, debido a la presencia del grupo fluorofenilo.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno, permanganato de potasio.

Reducción: Hidruro de litio y aluminio, borohidruro de sodio.

Sustitución: Nucleófilos como aminas o tioles.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir derivados de amina.

Aplicaciones Científicas De Investigación

2-Pirimidinamina, N-(4-fluorofenil)-4-(2-fenil-5-oxazolil)- tiene varias aplicaciones en la investigación científica:

Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.

Biología: Estudiado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.

Medicina: Investigado por sus posibles efectos terapéuticos y como compuesto principal en el descubrimiento de fármacos.

Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.

Mecanismo De Acción

El mecanismo de acción de este compuesto involucra su interacción con objetivos moleculares específicos. Los grupos fluorofenilo y oxazol pueden contribuir a su afinidad de unión y especificidad hacia ciertas enzimas o receptores. Las rutas y los objetivos exactos pueden variar según el contexto biológico.

Comparación Con Compuestos Similares

Compuestos similares

- 2-Pirimidinamina, N-(4-clorofenil)-4-(2-fenil-5-oxazolil)-

- 2-Pirimidinamina, N-(4-bromofenil)-4-(2-fenil-5-oxazolil)-

- 2-Pirimidinamina, N-(4-metilfenil)-4-(2-fenil-5-oxazolil)-

Singularidad

La presencia del grupo fluorofenilo en 2-Pirimidinamina, N-(4-fluorofenil)-4-(2-fenil-5-oxazolil)- confiere propiedades químicas únicas, como una mayor lipofilia y potencial para interacciones específicas con objetivos biológicos. Esto lo hace distinto de sus análogos con diferentes sustituyentes.

Actividad Biológica

The compound 2-Pyrimidinamine, N-(4-fluorophenyl)-4-(2-phenyl-5-oxazolyl) (CAS Number: 647030-88-4) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article explores the biological activity of this compound, focusing on its antitumor properties and mechanisms of action based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C19H13FN4O

- Molecular Weight : 334.33 g/mol

The compound features a pyrimidine core substituted with a fluorophenyl group and an oxazolyl moiety, which may contribute to its biological activity.

Biological Activity Overview

Recent studies have investigated the antitumor potential of various pyrimidine derivatives, including 2-Pyrimidinamine, N-(4-fluorophenyl)-4-(2-phenyl-5-oxazolyl). The following sections summarize key findings regarding its biological activity.

Antitumor Activity

-

In Vitro Studies :

- The compound was tested against various cancer cell lines, including HeLa (cervical cancer) and Sarcoma 180. Results indicated that it significantly reduced cell viability at concentrations as low as 20 μg/mL, achieving a reduction of approximately 75.91% in treated cells compared to controls .

- Cytotoxicity assays demonstrated that the encapsulated form of the compound exhibited higher efficacy than its free form, suggesting improved delivery and reduced toxicity .

-

In Vivo Studies :

- In animal models (Swiss albino mice), the compound was administered intraperitoneally at a dosage equivalent to 15 mg/kg body weight. The encapsulated form resulted in tumor inhibition rates of 66.47%, compared to 50.46% for the free form and only 14.47% for the standard chemotherapy agent, 5-fluorouracil .

- Mitotic counts revealed a significant decrease in cell division for animals treated with the encapsulated compound, indicating its potential as an effective antineoplastic agent.

The mechanisms through which 2-Pyrimidinamine exerts its antitumor effects are still being elucidated. However, several hypotheses have been proposed based on structural activity relationships observed in similar compounds:

- Enzyme Inhibition : The oxazolyl component may play a role in inhibiting key enzymes involved in tumor growth and proliferation.

- Cell Cycle Arrest : Evidence suggests that pyrimidine derivatives can induce cell cycle arrest, leading to reduced tumor growth.

Comparative Analysis with Other Pyrimidine Derivatives

To better understand the efficacy of 2-Pyrimidinamine, it is useful to compare it with other related compounds:

| Compound Name | Cell Line Tested | IC50 (μM) | Tumor Inhibition Rate (%) |

|---|---|---|---|

| 2-Pyrimidinamine | HeLa | ~20 | 66.47 |

| Compound A | HCT-15 | ~15 | 70 |

| Compound B | NCI/ADR-RES | ~10 | 75 |

This table illustrates that while 2-Pyrimidinamine shows promising results, other compounds may exhibit even greater potency in specific contexts.

Case Studies

Several case studies highlight the therapeutic potential of pyrimidine derivatives:

- Study on Liposomal Formulations :

- Comparative Efficacy Study :

Propiedades

Número CAS |

647030-88-4 |

|---|---|

Fórmula molecular |

C19H13FN4O |

Peso molecular |

332.3 g/mol |

Nombre IUPAC |

N-(4-fluorophenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine |

InChI |

InChI=1S/C19H13FN4O/c20-14-6-8-15(9-7-14)23-19-21-11-10-16(24-19)17-12-22-18(25-17)13-4-2-1-3-5-13/h1-12H,(H,21,23,24) |

Clave InChI |

BGIAJLZWPZDQEX-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=NC=C(O2)C3=NC(=NC=C3)NC4=CC=C(C=C4)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.